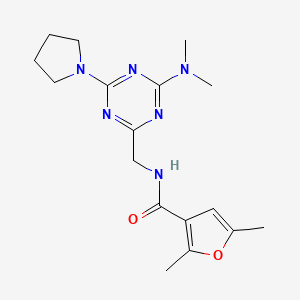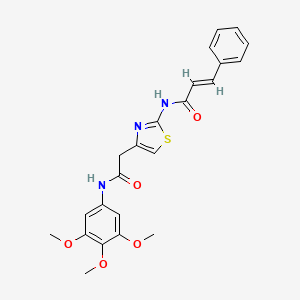
N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a cinnamamide group and a trimethoxyphenyl group . The compound belongs to the class of organic compounds known as alkyldiarylamines .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a cinnamamide group, and a trimethoxyphenyl group . The thiazole ring is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The cinnamamide group consists of a phenyl ring attached to an amide group, and the trimethoxyphenyl group is a phenyl ring with three methoxy groups attached .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The thiazole ring in this compound has been associated with antibacterial properties. Researchers have investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. By disrupting bacterial cell walls or interfering with essential metabolic pathways, this compound could potentially serve as a novel antibacterial agent .
Antiviral Potential
Imidazole derivatives, like our compound, have demonstrated antiviral activity. While specific studies on this compound are scarce, its structural features suggest it might inhibit viral replication or entry. Further research is needed to explore its effectiveness against specific viruses .
Anti-Inflammatory Effects
Thiazoles have been linked to anti-inflammatory properties. Our compound’s unique structure may modulate inflammatory pathways, making it a candidate for treating inflammatory conditions such as arthritis or autoimmune diseases .
Antitumor Properties
The presence of the thiazole ring often correlates with antitumor activity. Researchers have explored similar compounds for their potential in cancer therapy. Our compound could interfere with tumor cell growth, angiogenesis, or metastasis .
Antidiabetic Potential
Imidazole-based molecules have been investigated for their impact on glucose metabolism. Our compound might influence insulin signaling pathways or glucose uptake, making it relevant in diabetes research .
Antioxidant Capacity
The trimethoxyphenyl group in our compound suggests antioxidant potential. It could scavenge free radicals, protecting cells from oxidative stress. Antioxidants play a crucial role in overall health and disease prevention .
Neuroprotective Applications
While not extensively studied, compounds with similar structural motifs have shown neuroprotective effects. Our compound might shield neurons from damage, making it intriguing for neurodegenerative disease research .
Other Biological Activities
Beyond the mentioned fields, our compound could exhibit antipyretic, anti-allergic, and ulcerogenic activities. Its versatility warrants further exploration in diverse contexts .
Remember, these applications are based on structural features and related compounds. To fully unlock the potential of N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide , rigorous experimental studies are essential. Researchers worldwide continue to unravel its secrets, and who knows—this compound might surprise us with even more remarkable applications! 🌟🔬
Wirkmechanismus
Target of Action
Thiazole derivatives, such as N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide, are known to exhibit a wide range of biological activities . They have been reported to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific targets of these compounds can vary greatly depending on their structure and the specific substituents they carry.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been reported to inhibit tubulin polymerization, disrupting microtubule dynamics . .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, if a thiazole derivative targets a protein involved in cell division, it could affect the cell cycle and potentially have antitumor effects .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse, depending on their specific targets and modes of action. For example, if a thiazole derivative inhibits a protein involved in cell division, it could lead to cell cycle arrest and apoptosis .
Eigenschaften
IUPAC Name |
(E)-N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-29-18-11-16(12-19(30-2)22(18)31-3)24-21(28)13-17-14-32-23(25-17)26-20(27)10-9-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,28)(H,25,26,27)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJYHLUQHSGJE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

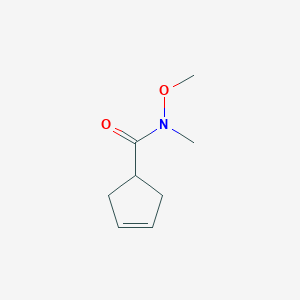

![[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride](/img/structure/B2697777.png)
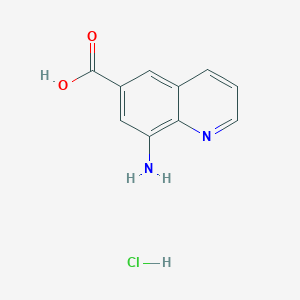
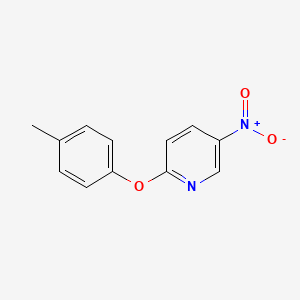

![4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2697785.png)
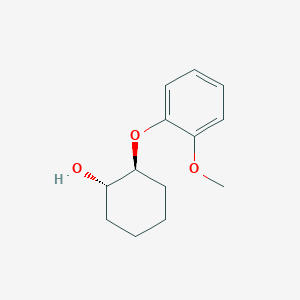
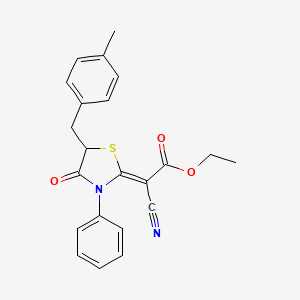
![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)

![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)

